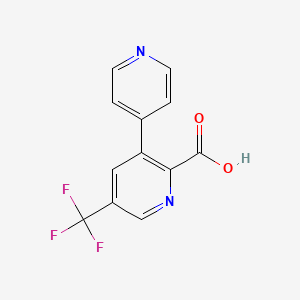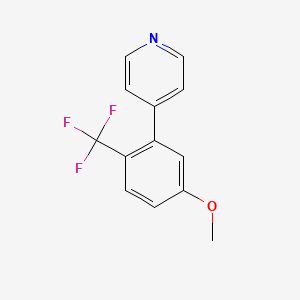![molecular formula C18H25NO5 B1388686 3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid CAS No. 1217862-74-2](/img/structure/B1388686.png)
3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid
Übersicht
Beschreibung
“3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid” is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . It has an empirical formula of C17H23NO4 and a molecular weight of 305.37 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C (OC (C) (C)C)N1CCC (C2=CC (C (O)=O)=CC=C2)CC1 . This indicates that the compound contains a tert-butoxycarbonyl group attached to a piperidin-3-yl group, which is further linked to a benzoic acid moiety via a methoxy group.
Physical And Chemical Properties Analysis
The compound is a powder with an assay of ≥95% . It is suitable for use as a linker reagent, with functional groups including Boc and carboxylic acid . The compound should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoxy-benzoate : This research focuses on synthesizing a compound which is an important intermediate of vandetanib, a drug used in cancer treatment. The synthesis process was optimized with a total yield of 70.6% (Zhuang Wei et al., 2010).
- Asymmetric Synthesis of Novel D-Lysine Analogue : This study presents an asymmetric synthesis of a novel D-lysine analogue, starting from an accessible piperidone. The synthesis method could have broader applications in the development of other conformationally constrained amino acids (Pablo Etayo et al., 2008).
Pharmaceutical and Biological Applications
- Synthesis of a Key Intermediate for CP-690550 : CP-690550, a potent protein kinase inhibitor, uses CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine as a key intermediate. The synthesis process developed shows potential for industrial application (B. Hao et al., 2011).
- Insecticidal Properties from Piper spp. : Compounds synthesized from 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid using piperidine showed insecticidal activity against specific insects, highlighting the potential use of these compounds in pest control (M. Nair et al., 1986).
Advanced Materials and Chemistry
- Crystallography and Magnetism : The study of 3-(N-tert-Butyl-N-aminoxyl)benzoic acid revealed interesting magnetic properties, suggesting applications in materials science (M. Baskett, P. M. Lahti, 2005).
- Mixed Ligand Concept in Radiopharmacy : Research involving N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide, a compound containing tert-butoxycarbonyl, showcased a new mixed ligand concept for radiopharmaceuticals (S. Mundwiler et al., 2004).
Wirkmechanismus
Target of Action
The primary target of 3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid is myocardin-related transcription factor A (MRTF-A) . MRTF-A is a critical factor for epithelial-mesenchymal transition (EMT), a process that plays a significant role in cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .
Mode of Action
The compound acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The compound’s interaction with its target, MRTF-A, results in the suppression of several pathological processes .
Biochemical Pathways
The compound affects the MRTF-A pathway . By inhibiting MRTF-A, it suppresses the epithelial-mesenchymal transition (EMT), a process that is crucial for the migration of cancer cells, tissue fibrosis, and the development of atherosclerotic lesions .
Pharmacokinetics
The compound is used as a linker in protac development, which suggests that it may have been designed to optimize drug-like properties .
Result of Action
The compound’s action results in the suppression of several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions . These suppressions are achieved through the inhibition of MRTF-A .
Action Environment
The compound’s use as a semi-flexible linker in protac development suggests that its 3d orientation and thus ternary complex formation, as well as optimization of drug-like properties, may be influenced by the incorporation of rigidity into the linker region .
Safety and Hazards
The compound is classified as Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It has hazard statements H315, H317, H319, and H410, indicating that it may cause skin irritation, skin sensitization, serious eye irritation, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-5-6-13(11-19)12-23-15-8-4-7-14(10-15)16(20)21/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFILXYOQWWBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















